molecular formula C6H4Br2FN B1472073 2-Bromo-6-(bromomethyl)-3-fluoropyridine CAS No. 1227574-68-6

2-Bromo-6-(bromomethyl)-3-fluoropyridine

Cat. No. B1472073
CAS RN: 1227574-68-6
M. Wt: 268.91 g/mol
InChI Key: IAWRFFZLNNYPFZ-UHFFFAOYSA-N
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Description

“2-Bromo-6-(bromomethyl)-3-fluoropyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-(bromomethyl)-3-fluoropyridine” would consist of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 2- and 6- positions of the ring are substituted with a bromine atom and a bromomethyl group (-CH2Br), respectively. The 3- position is substituted with a fluorine atom .


Chemical Reactions Analysis

Again, while specific reactions involving “2-Bromo-6-(bromomethyl)-3-fluoropyridine” are not available, compounds with similar structures can undergo various types of reactions. For instance, brominated organic compounds can participate in substitution reactions where the bromine atom is replaced by another atom or group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-6-(bromomethyl)-3-fluoropyridine” would depend on its specific structure. Brominated compounds tend to be dense and may have relatively high boiling points. Pyridine derivatives are often polar due to the electronegative nitrogen atom .

Scientific Research Applications

Synthesis of Brominated Building Blocks

2-Bromo-6-(bromomethyl)-3-fluoropyridine: is a valuable intermediate in the synthesis of various brominated organic compounds. It serves as a building block for creating more complex molecules, particularly in the field of heterocyclic chemistry . The bromine atoms present in the compound can undergo further reactions such as cross-coupling to form carbon-carbon bonds, which are foundational in constructing pharmaceuticals and agrochemicals .

Electrochemical Bromination

The compound can be used in electrochemical bromination processes. This method is advantageous for its selectivity and sustainability, reducing waste by avoiding chemical oxidants. In electrochemical cells, the compound could potentially be used to generate reactive bromine species in situ, which can then react with alkenes to form dibromides or bromohydrins .

Mechanism of Action

The mechanism of action would depend on the specific application of “2-Bromo-6-(bromomethyl)-3-fluoropyridine”. As a brominated pyridine derivative, it might have potential uses in medicinal chemistry or as an intermediate in organic synthesis .

Safety and Hazards

Brominated compounds can be hazardous and require careful handling. They may cause irritation to the skin and eyes, and may be harmful if inhaled or ingested .

Future Directions

The future directions for research and development involving “2-Bromo-6-(bromomethyl)-3-fluoropyridine” would depend on its potential applications. It could be a useful intermediate in the synthesis of more complex molecules, or it might have potential uses in medicinal chemistry .

properties

IUPAC Name

2-bromo-6-(bromomethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c7-3-4-1-2-5(9)6(8)10-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWRFFZLNNYPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CBr)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(bromomethyl)-3-fluoropyridine

Synthesis routes and methods

Procedure details

Diethyl 2-acetamido-2-((6-bromo-5-fluoropyridin-2-yl)methyl)malonate: 2-Bromo-3-fluoro-6-methylpyridine (2.24 g, 11.79 mmol), NBS(2.34 g, 13.15 mmol), CCl4 (40 mL), and AIBN (0.10 g, 0.609 mmol) were added together and heated to reflux under argon for 4.5 h. The CCl4 was removed. The residue was dissolved in EtOAc and washed with water and brine. It was dried over Na2SO4, and concentrated to give 2-bromo-6-(bromomethyl)-3-fluoropyridine which was used in the next step without purification. MS (ESI) m/z: 269.9 (M+H)+. NaH (0.707 g of 60% dispersion, 17.69 mmol) was placed in a three-neck flask with 15 mL of DMF. It was cooled in an ice-bath. A solution of diethyl 2-acetamidomalonate (3.59 g, 11.79 mmol) in 15 mL of DMF was added dropwise via an additional funnel White foam formed and the mixture was stirred in the ice-bath for 20 minutes after the addition. A solution of 2-bromo-6-(bromomethyl)-3-fluoropyridine in 10 mL of DMF was added through an additional funnel dropwise. The ice-bath was removed and it was stirred at rt under argon for 2 h. It was quenched with water and extracted with EtOAc. The EtOAc solution was washed with water and brine, dried over Na2SO4, and concentrated. It was purified by normal phase chromatography to give 106A as an off-white solid (2.39 g, 50%). MS (ESI) m/z: 405.0 (M+H)+.
Name
Diethyl 2-acetamido-2-((6-bromo-5-fluoropyridin-2-yl)methyl)malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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